molecular formula C14H8NNaO5S B3393400 Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate CAS No. 24429-49-0

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Cat. No. B3393400
CAS RN: 24429-49-0
M. Wt: 325.27 g/mol
InChI Key: KZIABSJKBGTEGT-UHFFFAOYSA-M
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Description

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is a chemical compound with the molecular formula C24H23N3O8S2.Na . It is also known by its EC Name: Sodium 1-amino-9,10-dihydro-4-[5-[(2-hydroxyethyl)sulphamoyl]-3,4-xylidino]-9,10-dioxoanthracene-2-sulphonate .


Synthesis Analysis

The synthesis of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate involves the use of chlorosulfonic acid in nitrobenzene at temperatures ranging from 85 to 130℃ . The process involves dissolving 1-Amino-9,10-dioxo-9,10-dihydroanthracene in nitrobenzene and heating it at 120 °C to remove traces of water. The solution is then cooled to 85 °C, followed by the dropwise addition of chlorosulfonic acid .


Molecular Structure Analysis

The InChI Code for Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is 1S/C14H9NO5S.Na/c15-12-10 (21 (18,19)20)6-5-9-11 (12)14 (17)8-4-2-1-3-7 (8)13 (9)16;/h1-6H,15H2, (H,18,19,20);/q;+1/p-1 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate include the reaction of 1-Amino-9,10-dioxo-9,10-dihydroanthracene with chlorosulfonic acid in nitrobenzene .


Physical And Chemical Properties Analysis

The molecular weight of Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate is 325.28 . It is a solid at room temperature .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335, indicating that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P280, P301, P301, P302, P305, P312, P338, P351, P352 .

properties

IUPAC Name

sodium;1-amino-9,10-dioxoanthracene-2-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO5S.Na/c15-12-10(21(18,19)20)6-5-9-11(12)14(17)8-4-2-1-3-7(8)13(9)16;/h1-6H,15H2,(H,18,19,20);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZIABSJKBGTEGT-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)S(=O)(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium 1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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